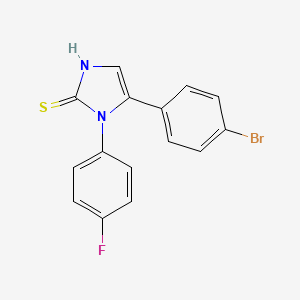

5-Chloro-6-thiophen-2-ylnicotinic acid

Overview

Description

Chemical Reactions Analysis

Again, without specific information on “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s challenging to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Chloro-6-thiophen-2-ylnicotinic acid” would depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis.Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including compounds like 5-Chloro-6-thiophen-2-ylnicotinic acid, have been studied for their potential as antimicrobial agents. They have shown efficacy against a range of bacterial and fungal species. For instance, certain thiophene analogues have demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Properties

Research indicates that thiophene compounds can exhibit significant antioxidant properties. This is measured by their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems. Some thiophene derivatives have shown comparable antioxidant activity to standard drugs like ascorbic acid .

Anticorrosion Applications

In the field of industrial chemistry, thiophene derivatives are explored for their anticorrosion capabilities. They can be used as inhibitors to protect metals from corrosion, particularly in acidic environments. This application is vital for extending the lifespan of metal components in various industries .

Anticancer Potential

Thiophene derivatives have been synthesized and evaluated for their anticancer activity. Some studies have reported that these compounds exhibit cytotoxic effects against cancer cell lines, such as human lung cancer cells (A-549), suggesting their potential use in cancer therapy .

Organic Semiconductors

Thiophene-based molecules play a prominent role in the development of organic semiconductors. These compounds are integral to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for use in flexible and lightweight electronic devices .

Anti-inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties, making them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, suprofen, which contains a thiophene framework, is used to reduce inflammation and pain .

Dental Anesthetics

Some thiophene derivatives are utilized in medical applications such as dental anesthetics. Articaine, a thiophene derivative, is used as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures in Europe .

Antihypertensive and Anti-atherosclerotic Effects

The pharmacological profile of thiophene compounds also includes antihypertensive and anti-atherosclerotic effects. These properties are beneficial in the management of cardiovascular diseases, offering a therapeutic approach to conditions like hypertension and atherosclerosis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

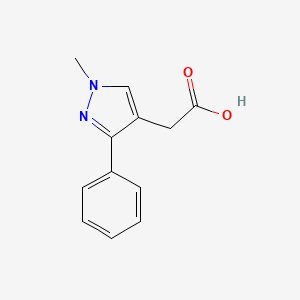

5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHHGXEPNPZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)

![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)

![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)